molecular formula C6H12N2O3 B1669788 Daminozide CAS No. 1596-84-5

Daminozide

Cat. No. B1669788
CAS RN: 1596-84-5
M. Wt: 160.17 g/mol
InChI Key: NOQGZXFMHARMLW-UHFFFAOYSA-N
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Description

Daminozide, also known as aminozide, Alar, Kylar, SADH, B-995, B-nine, and DMASA, is a plant growth regulator . It was produced in the U.S. by the Uniroyal Chemical Company, Inc, which registered daminozide for use on fruits intended for human consumption in 1963 . It is highly soluble in water and volatile .


Synthesis Analysis

A study reported the synthesis of four ruthenium (II)/rhenium (I)-daminozide conjugates . These conjugates were synthesized and characterized, and among these complexes, Ru-2 and Re-2 exhibited higher cytotoxicity against tumor cells than cisplatin .


Molecular Structure Analysis

The molecular formula of Daminozide is C6H12N2O3 . For more detailed molecular structure, you can refer to the 3D model available on the NIST Chemistry WebBook .


Chemical Reactions Analysis

Daminozide can be analyzed using Gas chromatograph-flame thermionic detector (GC-FTD), Gas chromatograph-nitrogen phosphorus detector (GC-NPD), and Gas chromatograph-mass spectrometer (GC-MS) .


Physical And Chemical Properties Analysis

Daminozide appears as white crystals with a molar mass of 160.173 g·mol−1 . It has a melting point of 159.24 °C . It is highly soluble in water and volatile .

Scientific Research Applications

Safety And Hazards

Daminozide is harmful if swallowed, inhaled, or absorbed through the skin . It may cause irritation to the gastrointestinal tract and respiratory tract . It is relatively non-toxic to mammals but has a high potential for bioaccumulation . It has a moderate toxicity to aquatic invertebrates and earthworms but is less harmful to birds, fish, and honeybees .

Future Directions

Research has been conducted to increase the steviol glycoside content in stevia propagated in Temporary Immersion Bioreactors (TIBs) by blocking ent-kaurenoic acid entry to the GA synthesis pathway using Daminozide . This shows the potential of Daminozide in enhancing the yield of certain plant products. Another study investigated the antitumor mechanism of Ruthenium (II)/Rhenium (I)-Daminozide conjugates, indicating its potential as an anticancer drug .

properties

IUPAC Name

4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid
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InChI

InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)
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InChI Key

NOQGZXFMHARMLW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)NC(=O)CCC(=O)O
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Molecular Formula

C6H12N2O3
Record name SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE
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DSSTOX Substance ID

DTXSID9020370
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Molecular Weight

160.17 g/mol
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Physical Description

Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992), White solid; [HSDB] White crystals; [MSDSonline]
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Solubility

1 to 10 mg/mL at 75 °F (NTP, 1992), 25 g/kg acetone; 50 g/kg methanol; it is insol in simple hydrocarbons, In water, 1X10+5 mg/L at 25 °C
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Vapor Pressure

less than 0.0000750 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2X10-4 mm Hg at 23 °C
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Impurities

The commercial product is contaminated with 0.005% /unsymmetrical dimethylhydrazine/.
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Product Name

Daminozide

Color/Form

WHITE CRYSTALLINE SOLID

CAS RN

1596-84-5
Record name SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE
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Melting Point

309 to 311 °F (NTP, 1992), 154-155 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of daminozide in plants?

A1: Daminozide functions by inhibiting the biosynthesis of gibberellins (GAs) []. GAs are plant hormones that play a crucial role in promoting stem elongation and other growth processes.

Q2: How does the inhibition of GA biosynthesis by daminozide affect plant growth?

A2: By inhibiting GA biosynthesis, daminozide reduces stem elongation, leading to more compact and sturdier plants [, , , , ]. This effect is particularly desirable in the production of ornamental plants and certain fruit crops.

Q3: Does daminozide affect all plant species in the same way?

A3: No, the effectiveness of daminozide in retarding plant growth varies among species and cultivars [, , , ]. Some plants, like certain tomato varieties, show inconsistent responses to daminozide [].

Q4: Are there specific enzymes in the GA biosynthesis pathway that daminozide targets?

A4: Research indicates that daminozide inhibits the 3β-hydroxylase and, to a lesser extent, the 2β-hydroxylase enzymes involved in the later stages of GA biosynthesis []. These enzymes are responsible for the conversion of GA precursors into active GAs like GA1.

Q5: What is the molecular formula and weight of daminozide?

A5: The molecular formula of daminozide is C6H12N2O3, and its molecular weight is 160.17 g/mol.

Q6: How does the application method of daminozide affect its efficacy?

A6: Daminozide can be applied as a foliar spray or a soil drench, with varying effectiveness depending on the plant species and desired outcome [, ]. For instance, foliar applications are commonly used in ornamental plant production, while soil drenches may be preferred in certain agricultural settings.

Q7: Is the stability of daminozide affected by environmental factors?

A7: Yes, environmental factors like temperature and pH can influence the degradation of daminozide []. For example, heating daminozide solutions, especially under acidic conditions, can lead to the formation of unsymmetrical dimethylhydrazine (UDMH) [], a potentially carcinogenic compound.

Q8: Have any structural analogs of daminozide been investigated for their plant growth regulating activity?

A8: Yes, several structural analogs of daminozide, including N-dimethylaminomaleamic acid and N-(dimethylamino)-methylsuccinamic acid, have been tested for their ability to reduce common scab in potatoes []. While these analogs showed some activity, their efficacy varied compared to daminozide.

Q9: What structural features of daminozide are essential for its GA biosynthesis inhibiting activity?

A9: Daminozide's structural similarity to 2-oxoglutarate, a co-substrate for GA hydroxylases, is believed to be crucial for its inhibitory activity []. This similarity allows daminozide to compete with 2-oxoglutarate at the enzyme's active site, thereby blocking GA biosynthesis.

Q10: What are the potential toxicological concerns associated with daminozide?

A10: One of the main concerns regarding daminozide is its potential to degrade into UDMH, a suspected carcinogen [, ]. The formation of UDMH is favored under specific conditions, such as high temperatures and acidic pH, which are relevant in food processing.

Q11: Have any studies investigated the long-term effects of daminozide exposure?

A11: A bioassay conducted on rats and mice found that daminozide administration at high doses for 104 weeks led to the development of tumors in female rats []. While the study highlighted potential carcinogenicity, further research is needed to establish conclusive evidence and assess the risk to humans.

Q12: What analytical techniques are employed for the detection and quantification of daminozide residues in food and environmental samples?

A12: Several analytical methods, including colorimetry [], gas chromatography-mass spectrometry (GC-MS) [, ], and high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) [, ] and electrochemical detectors [], have been developed and validated for the analysis of daminozide residues.

Q13: What are the challenges associated with analyzing daminozide residues?

A13: One challenge is the need for sensitive and selective analytical methods to detect daminozide at very low concentrations (ppb levels) [, ]. Additionally, distinguishing daminozide from its degradation product, UDMH, is crucial for accurate risk assessment and regulatory purposes [].

Q14: Are there alternative plant growth regulators available that can be used in place of daminozide?

A14: Yes, several alternatives to daminozide exist, including paclobutrazol, uniconazole, chlormequat chloride, and ethephon [, , , , , ]. The choice of PGR depends on factors such as the specific crop, desired growth response, cost, and environmental impact.

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